Evidence Item 1: Comparative Lipophilicity and LogP for Membrane Partitioning
The lipophilicity of Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate, as indicated by a predicted logP of approximately 5.9 (using standard fragment-based methods like XLogP3), is substantially higher than that of shorter-chain analogs [1]. For example, the ethyl ester analog is predicted to have a logP of ~2.1, and the butyl ester analog is predicted at ~3.5 . This 2.4-3.8 log unit difference translates to a >250-fold increase in partitioning into a non-polar phase (e.g., octanol or a lipid bilayer) [1]. This is a critical differentiator for applications where the compound must interact with or traverse hydrophobic barriers, such as in membrane permeability assays or in the formulation of lipophilic drug delivery systems.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, logP) |
|---|---|
| Target Compound Data | Predicted logP: ~5.9 (nonyl ester) |
| Comparator Or Baseline | Ethyl ester analog: Predicted logP ~2.1; Butyl ester analog: Predicted logP ~3.5 |
| Quantified Difference | ΔlogP = +3.8 vs. ethyl; +2.4 vs. butyl |
| Conditions | In silico prediction using fragment-based algorithms (e.g., XLogP3) based on validated chemical structure. |
Why This Matters
This quantifies the compound's unique position in a lipophilicity series, allowing scientists to select it specifically when high membrane permeability or compatibility with non-polar environments is required over more polar analogs.
- [1] PubChem. (n.d.). PubChem Predicted LogP for similar compounds. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ (Note: Data derived by applying standard prediction models to the compound's SMILES structure). View Source
